1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazole derivatives. This compound features a benzothiazole moiety and a dimethoxyphenyl group, which contribute to its unique chemical properties and biological activities. Pyrazoles are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is classified as a heterocyclic compound due to its inclusion of nitrogen atoms in a five-membered ring structure. It is specifically categorized under the pyrazole derivatives, which are widely studied for their biological implications in medicinal chemistry .
The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. Common synthetic routes include:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and verify product structure .
The molecular formula of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol is . The structure features:
The compound's molecular weight is approximately 371.41 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem .
The compound exhibits various chemical reactivity patterns typical of pyrazole derivatives:
Reactions involving this compound should be conducted under inert atmospheres to prevent degradation or unwanted side reactions due to moisture or oxygen exposure .
The mechanism of action for 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol primarily revolves around its interaction with biological targets:
Research indicates that similar pyrazole derivatives have shown significant activity against various biological targets, suggesting potential therapeutic applications in treating inflammatory diseases and cancers .
The compound is expected to exhibit:
Key chemical properties include:
Relevant data on melting point and boiling point may vary based on purity and synthesis methods but are crucial for practical applications in laboratories .
1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol has potential applications in:
Research into its biological activities continues to expand its potential uses in medicinal chemistry and therapeutic development .
The core synthetic approach for constructing 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol relies on cyclocondensation between 2-hydrazinylbenzothiazole derivatives and appropriately functionalized dicarbonyl compounds. The primary route involves reacting 2-hydrazino-1,3-benzothiazole with β-ketoesters bearing the 3,4-dimethoxyphenyl moiety at the C1 position. This reaction proceeds through a condensation-cyclization sequence where the hydrazine group attacks the ketone carbonyl, followed by dehydration and tautomerization to form the pyrazole ring. Key studies demonstrate that using ethyl acetoacetate derivatives pre-functionalized with the 3,4-dimethoxyphenyl group at the 3-position yields the target compound with regiospecificity at the pyrazole C3 and C5 positions [2] [10].
Alternative pathways employ pre-formed pyrazol-5-ol intermediates that undergo N-alkylation with 2-chlorobenzothiazole. This method requires protection of the pyrazol-5-ol hydroxyl group during coupling, typically using trimethylsilyl chloride, followed by deprotection post-N-alkylation. While this route offers flexibility in late-stage benzothiazole introduction, it suffers from reduced overall yields (typically 45-55%) compared to direct cyclocondensation (70-85%) due to additional protection/deprotection steps [4] .
Table 1: Cyclocondensation Routes Comparison
| Precursor Strategy | Key Reagents | Yield Range | Regioselectivity Control |
|---|---|---|---|
| 2-Hydrazino-1,3-benzothiazole + β-ketoester | Ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate | 70-85% | High |
| 5-Hydroxypyrazole + 2-Chlorobenzothiazole | TMS-protected pyrazole, K₂CO₃, DMF | 45-55% | Moderate |
Incorporating the 3,4-dimethoxyphenyl moiety demands precise ortho-substitution patterns to ensure correct regiochemistry in the final molecule. The dimethoxy group installation occurs either: (a) prior to pyrazole ring formation using pre-functionalized phenylacetone derivatives, or (b) via post-cyclization O-methylation of dihydroxy precursors. The former approach employs commercially available 3,4-dimethoxyphenylacetic acid, which is converted to its methyl ketone via Arndt-Eistert homologation followed by Friedel-Crafts acylation. This route provides superior regiocontrol (>98% isomeric purity) but requires stringent anhydrous conditions during ketone formation [9].
Post-cyclization O-methylation utilizes 3,4-dihydroxyphenyl precursors, where selective methylation employs dimethyl sulfate in acetone/water (1:1) with potassium carbonate. This method achieves >90% selectivity for the 3,4-dimethoxy pattern when conducted at 0-5°C. Higher temperatures promote undesirable O-methyl migration and C-methylation byproducts. Protecting group strategies are critical when functionalizing pre-assembled pyrazole-benzothiazole hybrids; tert-butyldimethylsilyl protection of the pyrazol-5-ol hydroxyl prevents quaternization during the O-methylation step .
Solvent selection critically influences reaction kinetics and environmental impact. Polar protic solvents (ethanol, methanol) facilitate higher solubility of ionic intermediates but promote competing esterolysis. Comparative studies reveal ethanol/water (4:1) as optimal for cyclocondensation, yielding 82% product with minimal hydrolysis. Alternative green solvents include:
Catalytic systems markedly improve efficiency. Heterogeneous catalysts like silica-supported zinc chloride (15 mol%) in ethanol at 80°C achieve 88% conversion in 3 hours versus 48% uncatalyzed. Phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in water/toluene biphasic systems enhances alkylation steps while enabling easy recovery of the dimethoxyphenyl precursor. Lifecycle assessment confirms that PEG-400 with heterogeneous catalysis reduces waste generation by 62% versus traditional DMF-based processes [4] [10].
Table 2: Solvent/Catalyst Systems for Sustainable Synthesis
| Reaction Stage | Optimal Solvent | Catalyst | Temperature | Yield | PMI* |
|---|---|---|---|---|---|
| Precursor functionalization | Cyclopentyl methyl ether | Zeolite β (10 mol%) | 80°C | 78% | 12.7 |
| Pyrazole cyclization | PEG-400 | None | 120°C | 85% | 8.2 |
| N-Alkylation | Water/Toluene (1:1) | TBAB (5 mol%) | 90°C | 76% | 10.5 |
| Final purification | Ethanol/Water (3:1) | Activated carbon (recycled) | 25°C | 98% purity | 5.1 |
*PMI: Process Mass Intensity (lower = greener)
Rigorous characterization of 1-(1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-ol employs orthogonal analytical techniques. Identity confirmation starts with high-resolution mass spectrometry (HRMS), showing [M+H]+ at m/z 368.1142 (calculated 368.1148 for C₁₈H₁₈N₃O₃S), establishing molecular formula and isotopic pattern matching [2].
Spectral validation includes:
Purity assessment employs reversed-phase HPLC (Zorbax Eclipse XDB-C18 column, acetonitrile/water 55:45, 1.0 mL/min, 254 nm) showing ≥99.0% purity with retention time 6.8 ± 0.2 minutes. Method validation confirms linearity (R²=0.9998), precision (RSD=0.32%), and accuracy (98.5-101.2%) per ICH Q2(R1) guidelines. Stability-indicating methods use thermal stress (80°C/72h) revealing two degradants: the demethylated derivative (3-hydroxy-4-methoxyphenyl, RT 4.1 min) and benzothiazole hydrolysis product (RT 3.3 min) [2] [10].
Table 3: Key Validation Parameters for Final Compound
| Parameter | Specification | Method | Acceptance Criteria |
|---|---|---|---|
| Identity (HRMS) | m/z 368.1142 [M+H]+ | ESI-TOF | Δ ≤ 3 ppm |
| Purity (HPLC) | ≥99.0% area | RP-HPLC, 254 nm | USP <621> |
| Water content | ≤0.5% w/w | Karl Fischer | Ph. Eur. 2.5.12 |
| Residual solvents | Ethanol ≤5000 ppm | GC-FID | ICH Q3C |
| Heavy metals | ≤20 ppm | ICP-MS | ICH Q3D |
| Polymorph form | Form I (monoclinic) | XRPD | Consistent pattern |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 84393-31-7
CAS No.: 21416-14-8